molecular formula C9H11FS B7905916 3-(3-Fluorophenyl)propane-1-thiol

3-(3-Fluorophenyl)propane-1-thiol

Cat. No.: B7905916
M. Wt: 170.25 g/mol
InChI Key: BHBMGKGZAXADTM-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11FS It is a thiol derivative, characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)propane-1-thiol typically involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require a basic medium, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Disulfides: Formed through the oxidation of the thiol group.

    Sulfides: Resulting from reduction reactions.

    Substituted Compounds: Products of nucleophilic substitution reactions, where the thiol group replaces other functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, affecting biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propane-1-thiol: Similar structure but with the fluorine atom in the para position.

    3-(3-Chlorophenyl)propane-1-thiol: Contains a chlorine atom instead of fluorine.

    3-(3-Methylphenyl)propane-1-thiol: Substituted with a methyl group instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)propane-1-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-fluorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBMGKGZAXADTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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